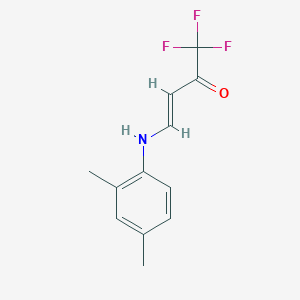
2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine
Overview
Description
2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine, also known as CF3, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been studied extensively for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In
Scientific Research Applications
2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine has been shown to have potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer.
In agriculture, 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine has been studied as a potential herbicide and fungicide. 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine has been shown to have excellent herbicidal activity against various weeds and has the potential to be a valuable tool for weed control in agriculture.
In materials science, 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine has been investigated as a potential building block for the synthesis of functional materials. 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine has been used to synthesize various functional materials, including fluorescent dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine is not fully understood. However, studies have shown that 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine exerts its biological activity by inhibiting key enzymes and signaling pathways involved in various biological processes. 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine has been shown to inhibit the activity of protein kinases, which are key enzymes involved in cell signaling and regulation. 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects
2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine can induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer activity. 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield, making it a cost-effective compound for research. 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine is also stable under various conditions, which makes it suitable for use in various experimental setups.
However, 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine also has several limitations for lab experiments. It is a highly reactive compound and can react with various biological molecules, which may complicate the interpretation of experimental results. In addition, 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine has a low solubility in water, which may limit its use in certain experimental setups.
Future Directions
There are several future directions for research on 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine. One potential direction is to investigate the potential of 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine as a drug candidate for the treatment of cancer and other diseases. Further studies are needed to elucidate the mechanism of action of 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine and to optimize its pharmacological properties for use in humans.
Another potential direction is to investigate the potential of 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine as a building block for the synthesis of functional materials. 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine has shown promise as a building block for the synthesis of various functional materials, and further studies are needed to explore its potential in this area.
Finally, there is a need for further studies to explore the potential of 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine as a herbicide and fungicide in agriculture. 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine has shown excellent herbicidal activity against various weeds, and further studies are needed to optimize its use in agriculture and to minimize any potential environmental impacts.
Conclusion
In conclusion, 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine is a chemical compound that has gained significant attention in scientific research due to its unique properties. 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine has potential applications in various fields, including pharmaceuticals, agriculture, and materials science. 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine has been shown to have potent biological activity, including anti-cancer, anti-inflammatory, and antioxidant properties. However, further studies are needed to fully understand the mechanism of action of 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine and to optimize its potential applications.
properties
IUPAC Name |
2-chloro-4,6-bis(4-fluorophenoxy)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF2N3O2/c16-13-19-14(22-11-5-1-9(17)2-6-11)21-15(20-13)23-12-7-3-10(18)4-8-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTWBBFWXVZWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC(=NC(=N2)Cl)OC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B3040525.png)
![5-Phenylmethoxy-3,7,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B3040526.png)
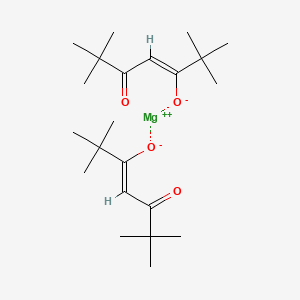
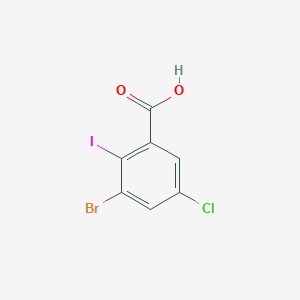
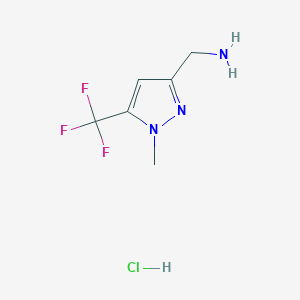

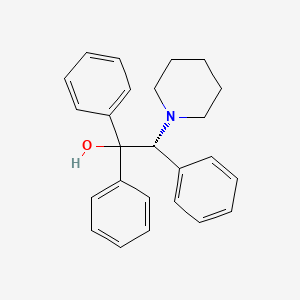


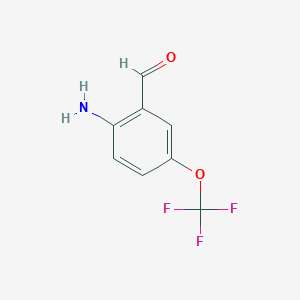

![4-[(3-Chlorobenzyl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040543.png)

